Inositol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Inositol plays a role in human brain physiology and pathology . It’s involved in several biochemical pathways controlling vital cellular mechanisms like cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, signal transduction, etc .

- Inositol levels have been shown to play a role in the pathogenesis of mood disorders . When administered as monotherapy or in addition to conventional drugs, inositol did not seem to influence clinical outcomes in both mood and psychotic disorders . More encouraging results have emerged for the treatment of panic disorders .

- Inositol pyrophosphates, specifically 5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate (5PP-InsP5) and 1,5-bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8), are present in various subcellular compartments .

- They participate in regulating diverse cellular processes such as cell death, energy homeostasis, and cytoskeletal dynamics . The synthesis and metabolism of inositol pyrophosphates are subjected to tight regulation, allowing for their highly specific functions .

- Inositol has been shown to improve insulin sensitivity and glycemic control in individuals with diabetes or metabolic syndrome .

- Inositol supplementation has also been found to be beneficial in the treatment of polycystic ovary syndrome (PCOS), a common hormonal disorder in women . It helps improve the body’s use of insulin, reduces testosterone levels, and might even promote ovulation .

Psychiatry

Cellular Biology

Endocrinology

- Inositol plays a role in energy metabolism . It is known to decrease insulin resistance, increase insulin sensitivity, and have diverse properties with importance from cell signaling to metabolism .

- Evidence showed that inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes .

- Inositol is also believed to have benefits for skin health . It’s thought to help maintain healthy skin, although the exact mechanisms are not fully understood .

- Some studies suggest that inositol may influence cell growth, apoptosis (programmed cell death), angiogenesis (blood vessel formation), and other cellular processes relevant to cancer development .

- More research is needed to confirm these findings and understand how inositol can be used in cancer prevention and treatment .

Weight Management and Metabolic Health

Improved Sleep Quality

Skin Health

Cancer Prevention and Treatment

- Inositol is involved in several biochemical pathways controlling vital cellular mechanisms such as cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, signal transduction, etc .

- Imaging and biomolecular studies have shown the role of inositol levels in the pathogenesis of mood disorders . When administered as monotherapy or in addition to conventional drugs, inositol did not seem to influence clinical outcomes in both mood and psychotic disorders . More encouraging results have emerged for the treatment of panic disorders .

- Inositols, especially myo-inositol and inositol hexakisphosphate, also known as phytic acid or IP6, with their biological activities received much attention for their role in multiple health beneficial effects .

- These molecules are known to decrease insulin resistance, increase insulin sensitivity, and have diverse properties with importance from cell signaling to metabolism .

- Evidence showed that inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes .

Neurobiology

Energy Metabolism

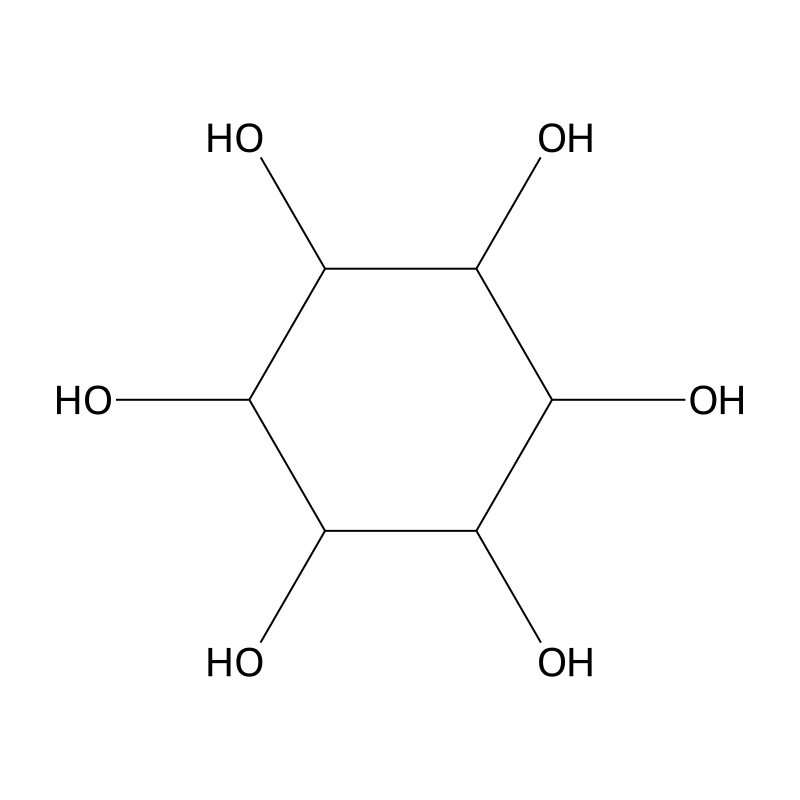

Inositol, specifically myo-inositol, is a naturally occurring polyol or sugar alcohol with the chemical formula . It is structurally characterized as a cyclohexane-1,2,3,4,5,6-hexol, featuring six hydroxyl groups attached to a six-membered carbon ring. This compound is widely distributed in both plants and animals and plays crucial roles in various biological processes. Its most stable form is a white crystalline powder that is highly soluble in water but insoluble in organic solvents like chloroform and ether .

Inositol's mechanism of action in the body is multifaceted. It plays a role in cell membrane structure and function []. Inositol can also act as a second messenger, influencing the action of hormones and neurotransmitters by interacting with specific receptors []. For example, myo-inositol is involved in insulin signaling, helping regulate blood sugar levels []. Furthermore, it may influence the production of serotonin and dopamine, neurotransmitters involved in mood regulation [].

Inositol and its derivatives play significant roles in cellular signaling and metabolic processes. They are involved in insulin signal transduction, regulation of intracellular calcium levels, and maintenance of cell membrane potential. Myo-inositol is particularly important for neuronal function and has been implicated in the treatment of various mental health disorders, including anxiety and depression . The compound also influences lipid metabolism and gene expression by acting as a precursor for phosphatidylinositol and its phosphorylated derivatives .

Myo-inositol is synthesized endogenously from glucose-6-phosphate through a two-step enzymatic process involving isomerization and dephosphorylation. This pathway occurs primarily in the kidneys and testicles . Industrially, myo-inositol can be produced from phytate extracted from plant sources such as corn and rice bran. The phytate undergoes hydrolysis followed by crystallization to isolate myo-inositol .

Inositol interacts with several medications, particularly those used to manage diabetes. It may enhance the effects of antidiabetic drugs, leading to lower blood sugar levels; thus, careful monitoring is recommended when used concurrently . Additionally, studies have shown that inositol can modulate neurotransmitter systems, suggesting potential interactions with psychiatric medications .

Inositol has several structural analogs that share similar properties but differ in their biological activities. Here are some notable compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| D-chiro-inositol | Epimer of myo-inositol | Insulin sensitizer; beneficial for PCOS |

| Scyllo-inositol | Isomer of myo-inositol | Potential role in neuroprotection |

| Muco-inositol | Isomer of myo-inositol | Less studied; potential health benefits |

| Allo-inositol | Isomer of myo-inositol | Limited research; structural variant |

| Epi-inositol | Synthetic variant | Investigated for various metabolic effects |

Myo-inositol stands out due to its predominant role in human physiology and its extensive research backing its therapeutic applications compared to its less common isomers .

Second Messenger Systems in Cellular Communication

Inositol serves as a fundamental building block for several critical second messenger molecules that orchestrate complex cellular communication pathways [1] [2]. The phosphatidylinositol signaling system, also known as the double messenger system, represents one of the most ubiquitous and versatile signal transduction mechanisms in eukaryotic cells [3].

The primary second messenger derived from inositol metabolism is inositol 1,4,5-trisphosphate, which is generated through the phospholipase C-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate [1] [3]. This water-soluble messenger rapidly diffuses through the cytoplasm to bind specific receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores [1] [4]. The calcium mobilization occurs within seconds of receptor activation, with inositol 1,4,5-trisphosphate concentrations reaching 0.5-10 micromolar during cellular stimulation [5] [6].

Concurrent with inositol 1,4,5-trisphosphate generation, diacylglycerol is produced as a complementary second messenger that remains membrane-associated and activates protein kinase C [1] [3]. This dual messenger system enables cells to simultaneously activate both calcium-dependent and protein kinase C-dependent signaling cascades, providing remarkable versatility in cellular responses [5] [7].

The inositol 1,4,5-trisphosphate signaling pathway exhibits sophisticated regulatory mechanisms through calcium-induced calcium release properties [1] [8]. The inositol 1,4,5-trisphosphate receptor displays calcium sensitivity, where low concentrations of calcium enhance inositol 1,4,5-trisphosphate binding and channel opening, while higher calcium concentrations provide negative feedback inhibition [8] [9]. This calcium regulation enables the generation of complex spatiotemporal calcium patterns, including calcium waves and oscillations that encode specific biological information [6] [10].

Beyond the classical inositol 1,4,5-trisphosphate pathway, additional inositol phosphate species contribute to second messenger systems. Inositol 3,4,5,6-tetrakisphosphate functions as a specific inhibitor of calcium-activated chloride channels, with cellular concentrations increasing from approximately 1 micromolar to 5-10 micromolar upon phospholipase C activation [11]. This inositol phosphate demonstrates exquisite specificity, as no other inositol phosphate species can replicate its inhibitory effects on chloride conductance [11].

The temporal regulation of these second messenger systems involves sophisticated enzymatic control mechanisms. Inositol 1,4,5-trisphosphate is rapidly metabolized through two distinct pathways: dephosphorylation by 5-phosphatase to inositol 1,4-bisphosphate, and phosphorylation by 3-kinase to inositol 1,3,4,5-tetrakisphosphate [5] [12]. The balance between these metabolic pathways determines the duration and amplitude of calcium signaling responses [13] [14].

Phosphatidylinositol-Dependent Signal Transduction

Phosphatidylinositol-dependent signaling pathways form an intricate network that regulates diverse cellular processes through lipid-mediated mechanisms [15] [16]. The phosphatidylinositol cycle serves as the central hub for generating multiple bioactive lipid messengers while simultaneously recycling inositol components [16].

Phosphatidylinositol 4,5-bisphosphate occupies a unique position as both a substrate for second messenger generation and a direct regulatory molecule [17] [18]. This phospholipid constitutes approximately 1-3% of total membrane lipids and is highly enriched in the inner leaflet of the plasma membrane [17] [19]. Phosphatidylinositol 4,5-bisphosphate directly regulates over 80 different ion channels and transporters, serving as an essential cofactor for proper membrane protein function [20] [19].

The synthesis of phosphatidylinositol 4,5-bisphosphate involves sequential phosphorylation steps mediated by phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate 5-kinases [15] [16]. These enzymes are subject to complex regulatory mechanisms including membrane targeting, protein-protein interactions, and metabolic feedback control [15]. The spatial organization of these kinases determines the subcellular distribution of phosphatidylinositol 4,5-bisphosphate and enables compartment-specific signaling [21].

Protein kinase C activation represents a major branch of phosphatidylinositol-dependent signaling that operates through diacylglycerol recognition [22] [7]. The enzyme family consists of multiple isoforms with distinct regulatory properties and substrate specificities [7]. Classical protein kinase C isoforms require both diacylglycerol and calcium for full activation, creating a molecular coincidence detector that integrates multiple signaling inputs [7] [23].

The phosphorylation of inositol 1,4,5-trisphosphate receptors by protein kinase C provides a critical negative feedback mechanism that modulates calcium signaling [22] [7]. This phosphorylation decreases the maximum velocity of inositol 1,4,5-trisphosphate receptor activity without altering ligand affinity, suggesting that protein kinase C regulates receptor density rather than sensitivity [13]. The stoichiometric phosphorylation can be additive with other kinases including protein kinase A and calcium calmodulin-dependent protein kinase II, allowing for graded regulation of receptor function [7] [23].

Calcium and calmodulin exert differential regulatory effects on protein kinase C-mediated phosphorylation of inositol 1,4,5-trisphosphate receptor isoforms [22]. Calcium inhibits protein kinase C phosphorylation of type 1 receptors with an inhibitory concentration of approximately 2 micromolar, and this inhibition is potentiated by calmodulin [22]. In contrast, type 3 receptors show no calcium or calmodulin sensitivity, indicating isoform-specific regulatory mechanisms [22].

The phosphatidylinositol 3-kinase pathway represents an alternative branch of phosphatidylinositol signaling that generates phosphatidylinositol 3,4,5-trisphosphate [24] [18]. This lipid messenger directly stimulates calcium entry pathways independent of store depletion mechanisms [24]. Phosphatidylinositol 3,4,5-trisphosphate can induce instantaneous calcium influx at physiological concentrations, suggesting a direct interaction with plasma membrane calcium transport systems [24].

Osmoregulation and Ion Channel Modulation

Inositol plays essential roles in cellular osmoregulation through both its function as a compatible osmolyte and its integration with ion channel regulatory mechanisms [25] [26]. The sodium/myo-inositol transporter SMIT1 serves as a critical mediator of osmotic adaptation by accumulating myo-inositol during hyperosmotic stress [25] [27].

Under normal physiological conditions, SMIT1 maintains low-level myo-inositol transport to support basal phosphoinositide synthesis [25] [27]. However, hyperosmotic stress triggers dramatic upregulation of SMIT1 expression through the tonicity-responsive enhancer binding protein pathway [26] [27]. This transcriptional response can increase transporter activity by 2-5 fold within hours of osmotic challenge [27].

The accumulation of myo-inositol during osmotic stress creates a direct link between osmoregulation and membrane signaling through enhanced phosphoinositide synthesis [25] [26]. Increased intracellular myo-inositol levels lead to elevated phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate pools, as confirmed by mass spectrometry analyses [25] [26]. This osmotically-driven enhancement of phosphoinositide levels has profound effects on ion channel function and cellular excitability [25] [26].

KCNQ2/3 potassium channels demonstrate remarkable sensitivity to phosphatidylinositol 4,5-bisphosphate levels and serve as molecular sensors for osmotic stress responses [25] [26]. These channels require phosphatidylinositol 4,5-bisphosphate for voltage-dependent activation, and their activity is directly modulated by the osmotic accumulation of myo-inositol [25] [20]. During myo-inositol supplementation, KCNQ2/3 channels show enhanced current amplitudes and leftward shifts in voltage activation curves, indicating increased channel sensitivity [25].

The time course of osmotic adaptation involves both rapid and sustained components [25] [26]. Within 10 minutes of myo-inositol dialysis into cells, voltage-dependent potassium channels show maximal sensitivity changes [25]. However, the full adaptive response requires several hours for optimal myo-inositol accumulation through SMIT1-mediated transport [25] [27].

Ion channel modulation by phosphoinositides operates through multiple mechanisms including direct binding interactions and allosteric regulation [20] [19]. High-affinity phosphatidylinositol 4,5-bisphosphate binding sites have been identified on numerous channel types, with binding constants ranging from 1-50 micromolar [20]. The specificity of these interactions varies among channel families, with some requiring specific phosphoinositide species while others accept a broader range of anionic lipids [20].

Calcium-activated potassium channels exhibit dual regulation by both calcium and phosphatidylinositol 4,5-bisphosphate, creating a complex regulatory network that integrates osmotic and ionic signals [20] [19]. The interaction between these regulatory mechanisms enables fine-tuning of membrane excitability in response to changing osmotic conditions [25].

The physiological significance of inositol-mediated osmoregulation extends beyond simple volume maintenance to include modulation of electrical excitability and signal transmission [25] [26]. Superior cervical ganglion neurons show attenuated action potential firing when myo-inositol levels are elevated through SMIT1 overexpression, demonstrating that osmotic adaptation directly impacts neuronal function [25].

Phosphatidylinositol 3,5-bisphosphate represents a specialized component of osmotic stress responses that regulates organellar volume and membrane dynamics [28]. During hyperosmotic stress, phosphatidylinositol 3,5-bisphosphate levels increase 20-fold within 10 minutes, reaching concentrations similar to other major phosphoinositide species [28]. This dramatic increase correlates with changes in vacuolar morphology, suggesting that phosphatidylinositol 3,5-bisphosphate serves as a molecular signal for organellar volume regulation [28].

Purity

Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

237.25 °C

Storage

UNII

63GQX5QW03

9O6Y5O4P9W

M94176HJ2F

R1Y9F3N15A

6R79WV4R10

1VS4X81277

4L6452S749

4661D3JP8D

587A93P465

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA07 - Inositol

Mechanism of Action

Pictograms

Irritant

Other CAS

488-55-1

488-58-4

488-59-5

551-72-4

576-63-6

643-10-7

643-12-9

6917-35-7

38876-99-2

87-89-8

Absorption Distribution and Excretion

Most of the administered dose is excreted in urine.

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

Wikipedia

1D-chiro-Inositol

Scyllo-Inositol

Neo-Inositol

Muco-Inositol

1L-chiro-Inositol

Epi-Inositol

Cis-Inositol

Allo-Inositol

Cyclohexane-1,2,3,4,5,6-hexol

Biological Half Life

Use Classification

General Manufacturing Information

myo-Inositol: ACTIVE

Inositol: ACTIVE

Dates

2: Eid AH, El-Yazbi AF, Zouein F, Arredouani A, Ouhtit A, Rahman MM, Zayed H, Pintus G, Abou-Saleh H. Inositol 1,4,5-Trisphosphate Receptors in Hypertension. Front Physiol. 2018 Jul 26;9:1018. doi: 10.3389/fphys.2018.01018. eCollection 2018. Review. PubMed PMID: 30093868; PubMed Central PMCID: PMC6071574.

3: Laganà AS, Vitagliano A, Noventa M, Ambrosini G, D'Anna R. Myo-inositol supplementation reduces the amount of gonadotropins and length of ovarian stimulation in women undergoing IVF: a systematic review and meta-analysis of randomized controlled trials. Arch Gynecol Obstet. 2018 Aug 4. doi: 10.1007/s00404-018-4861-y. [Epub ahead of print] Review. PubMed PMID: 30078122.

4: Uličná L, Paprčková D, Fáberová V, Hozák P. Phospholipids and inositol phosphates linked to the epigenome. Histochem Cell Biol. 2018 Sep;150(3):245-253. doi: 10.1007/s00418-018-1690-9. Epub 2018 Jul 7. Review. PubMed PMID: 29982846.

5: Tabrizi R, Ostadmohammadi V, Lankarani KB, Peymani P, Akbari M, Kolahdooz F, Asemi Z. The effects of inositol supplementation on lipid profiles among patients with metabolic diseases: a systematic review and meta-analysis of randomized controlled trials. Lipids Health Dis. 2018 May 24;17(1):123. doi: 10.1186/s12944-018-0779-4. Review. PubMed PMID: 29793496; PubMed Central PMCID: PMC5968598.

6: Uchida K, Nakazawa M, Yamagishi C, Mikoshiba K, Yamagishi H. Inositol Trisphosphate Receptors in the Vascular Development. 2016 Jun 25. In: Nakanishi T, Markwald RR, Baldwin HS, Keller BB, Srivastava D, Yamagishi H, editors. Etiology and Morphogenesis of Congenital Heart Disease: From Gene Function and Cellular Interaction to Morphology [Internet]. Tokyo: Springer; 2016. Chapter 32. Available from http://www.ncbi.nlm.nih.gov/books/NBK500313/ PubMed PMID: 29787154.

7: Guo X, Guo S, Miao Z, Li Z, Zhang H. Myo-inositol lowers the risk of developing gestational diabetic mellitus in pregnancies: A systematic review and meta-analysis of randomized controlled trials with trial sequential analysis. J Diabetes Complications. 2018 Mar;32(3):342-348. doi: 10.1016/j.jdiacomp.2017.07.007. Epub 2017 Jul 21. Review. PubMed PMID: 29325728.

8: Ando H, Kawaai K, Bonneau B, Mikoshiba K. Remodeling of Ca(2+) signaling in cancer: Regulation of inositol 1,4,5-trisphosphate receptors through oncogenes and tumor suppressors. Adv Biol Regul. 2018 May;68:64-76. doi: 10.1016/j.jbior.2017.12.001. Epub 2017 Dec 20. Review. PubMed PMID: 29287955.

9: Egorova PA, Bezprozvanny IB. Inositol 1,4,5-trisphosphate receptors and neurodegenerative disorders. FEBS J. 2017 Dec 18. doi: 10.1111/febs.14366. [Epub ahead of print] Review. PubMed PMID: 29253316.

10: Zheng X, Lin D, Zhang Y, Lin Y, Song J, Li S, Sun Y. Inositol supplement improves clinical pregnancy rate in infertile women undergoing ovulation induction for ICSI or IVF-ET. Medicine (Baltimore). 2017 Dec;96(49):e8842. doi: 10.1097/MD.0000000000008842. Review. PubMed PMID: 29245250; PubMed Central PMCID: PMC5728865.

11: Wickner RB, Edskes HK, Bezsonov EE, Son M, Ducatez M. Prion propagation and inositol polyphosphates. Curr Genet. 2018 Jun;64(3):571-574. doi: 10.1007/s00294-017-0788-2. Epub 2017 Dec 14. Review. PubMed PMID: 29243174; PubMed Central PMCID: PMC5949079.

12: Morley LC, Tang T, Yasmin E, Norman RJ, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2017 Nov 29;11:CD003053. doi: 10.1002/14651858.CD003053.pub6. Review. PubMed PMID: 29183107.

13: Dinicola S, Minini M, Unfer V, Verna R, Cucina A, Bizzarri M. Nutritional and Acquired Deficiencies in Inositol Bioavailability. Correlations with Metabolic Disorders. Int J Mol Sci. 2017 Oct 20;18(10). pii: E2187. doi: 10.3390/ijms18102187. Review. PubMed PMID: 29053604; PubMed Central PMCID: PMC5666868.

14: Scioscia M. D-chiro inositol phosphoglycans in preeclampsia: Where are we, where are we going? J Reprod Immunol. 2017 Nov;124:1-7. doi: 10.1016/j.jri.2017.09.010. Epub 2017 Sep 28. Review. PubMed PMID: 28982033.

15: Saiardi A, Azevedo C, Desfougères Y, Portela-Torres P, Wilson MSC. Microbial inositol polyphosphate metabolic pathway as drug development target. Adv Biol Regul. 2018 Jan;67:74-83. doi: 10.1016/j.jbior.2017.09.007. Epub 2017 Sep 22. Review. PubMed PMID: 28964726.

16: Jung JY, Ried MK, Hothorn M, Poirier Y. Control of plant phosphate homeostasis by inositol pyrophosphates and the SPX domain. Curr Opin Biotechnol. 2018 Feb;49:156-162. doi: 10.1016/j.copbio.2017.08.012. Epub 2017 Sep 8. Review. PubMed PMID: 28889038.

17: Mendoza N, Pérez L, Simoncini T, Genazzani A. Inositol supplementation in women with polycystic ovary syndrome undergoing intracytoplasmic sperm injection: a systematic review and meta-analysis of randomized controlled trials. Reprod Biomed Online. 2017 Nov;35(5):529-535. doi: 10.1016/j.rbmo.2017.07.005. Epub 2017 Jul 14. Review. PubMed PMID: 28756130.

18: Orrù B, Circo R, Logoteta P, Petousis S, Carlomagno G. Finding the best therapeutic approach for PCOS: the importance of inositol(s) bioavailability. Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):83-88. Review. PubMed PMID: 28724181.

19: Colone M, Calcabrini A, Unfer V, Stringaro A. Contribution of electron microscopy to study in vitro inositol effects on human spermatozoa. Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):4-9. Review. PubMed PMID: 28724179.

20: Condorelli RA, La Vignera S, Mongioì LM, Vitale SG, Laganà AS, Cimino L, Calogero AE. Myo-inositol as a male fertility molecule: speed them up! Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):30-35. Review. PubMed PMID: 28724176.